4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide

X-ray crystallography hydrogen bonding solid-state supramolecular chemistry

Researchers requiring reproducible heterocyclic building blocks face variability when substituting 4-arylthiosemicarbazides, as even minor aryl modifications unpredictably alter biological activity and crystal packing. 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide eliminates this uncertainty: • Unique N-H···S hydrogen-bonded infinite chain architecture validated by single-crystal XRD (R = 0.050) ensures consistent solid-state properties. • Defined BRD4 bromodomain 1 probe (Kd = 1.91 μM by ITC) with negligible GroEL interference (IC50 > 100 μM) for orthogonal target validation. • Single-step, high-yield synthesis supports multi-gram library production; bromo substituent enables downstream Suzuki-Miyaura or Buchwald-Hartwig coupling on derived heterocycles. Supplied at 98% purity with full QA documentation. Immediate global shipping from BenchChem.

Molecular Formula C9H12BrN3S
Molecular Weight 274.18 g/mol
CAS No. 1263377-75-8
Cat. No. B12856733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide
CAS1263377-75-8
Molecular FormulaC9H12BrN3S
Molecular Weight274.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)NC(=S)NN)C
InChIInChI=1S/C9H12BrN3S/c1-5-3-6(2)8(7(10)4-5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14)
InChIKeyXAEINXNBXSGQEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide: Technical Profile


4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide (CAS 1263377-75-8) is a substituted 4-arylthiosemicarbazide derivative with molecular formula C₉H₁₂BrN₃S and molecular weight 274.18 g/mol, bearing a 2-bromo-4,6-dimethylphenyl moiety on the N4 position . Its crystal structure has been solved by single-crystal X-ray diffractometry, revealing stabilization via N–H···S hydrogen bonding that forms infinite chains parallel to the [010] axes [1]. The compound is commercially available at purities of 95–98% and serves as a versatile building block for the synthesis of five- and six-membered heterocyclic compounds including 1,3,4-thiadiazoles and 1,2,4-triazoles [2].

Synthetic Heterocyclic building block for thiadiazoles and triazoles
Bioactive BRD4 bromodomain binding study fit
Procurement Commercially available high-purity specification

Why 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide Should Not Be Substituted


Substitution of 4-(2-bromo-4,6-dimethylphenyl)thiosemicarbazide with generic 4-arylthiosemicarbazides introduces unpredictable structural and biological performance variability. The 2-bromo substitution on the phenyl ring imposes distinct steric and electronic constraints that directly influence hydrogen-bonding geometry and target binding interactions, as demonstrated by the unique N–H···S hydrogen-bonded chain formation in the crystal lattice [1]. Literature on 4-arylthiosemicarbazide structure–activity relationships (SAR) unequivocally shows that even minor modifications in aryl substitution pattern (e.g., moving from 4-nitrophenyl to 2-bromo-4,6-dimethylphenyl) produce divergent topoisomerase IV inhibitory activity and antibacterial MIC values, with no linear predictability across the series [2]. Arbitrary substitution therefore compromises experimental reproducibility and data comparability.

Target Compound
Substitution Risk
Generic Arylthiosemicarbazide
2-Bromo-4,6-dimethylphenyl substitution
Unique N–H···S chain motif may not replicate
Variable hydrogen-bonding architecture
BRD4 bromodomain binding context
Aryl substitution pattern may shift primary target profile
Reported topoisomerase IV inhibition context

Quantitative Differentiation vs. Structural Analogs


Crystal Structure: Unique Hydrogen-Bonded Chain Architecture

Single-crystal X-ray diffractometry of 4-(2-bromo-4,6-dimethylphenyl)thiosemicarbazide reveals a distinct N–H···S hydrogen-bonded chain architecture with infinite chains parallel to the [010] axes [1], structurally differentiated from the dimeric Bi–S-interaction motif observed in related thiosemicarbazide crystal systems [2]. The refinement converged to an R-value of 0.050 using 2126 observed reflections, confirming high-quality structural data suitable for molecular modeling inputs.

Crystal Structure
Head-to-head
N–H···S infinite chains parallel to [010]; R = 0.050 (2126 reflections)
Supports solid-state property interpretation
Ambient condition data; dissolution context may vary
X-ray crystallography hydrogen bonding solid-state supramolecular chemistry

Target Selectivity: BRD4 Bromodomain vs. GroEL Chaperonin

4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide exhibits measurable but weak binding to the BRD4 bromodomain 1 with a dissociation constant (Kd) of 1.91 μM as determined by isothermal titration calorimetry (ITC) [1]. In contrast, the compound shows no meaningful inhibition of the Escherichia coli GroEL/GroES chaperonin system, with IC50 > 100 μM (>1.00E+5 nM) across multiple assays [2]. This target selectivity profile differs from other 4-arylthiosemicarbazides, which have been reported as topoisomerase IV inhibitors with IC50 values of approximately 14 μM against Gram-positive bacterial targets [3].

Target Selectivity
Head-to-head
BRD4 BD1 Kd = 1.91 μM; GroEL/GroES IC50 > 100 μM (>52-fold selectivity)
Supports BRD4-binding assay context
ITC assay origin unspecified; confirm in-house
BRD4 bromodomain epigenetic regulation GroEL chaperonin

Synthetic Route: One-Step Condensation vs. Multi-Step

4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide is synthesized via a one-step condensation of 4-bromo-2,6-dimethylphenyl isothiocyanate with hydrazine derivatives, yielding the product in quantitative yield under mild conditions [1]. This contrasts with alternative synthetic routes for substituted 4-arylthiosemicarbazides, which frequently require multi-step protocols involving acyl chloride intermediates, sulfonyl hydrazide formation, and subsequent cyclization to yield heterocyclic products [2]. The thiosemicarbazide scaffold itself serves as a versatile precursor for generating diverse five- and six-membered heterocycles with two and three heteroatoms [3].

Synthetic Route
Class-level
One-step isothiocyanate-hydrazine condensation; quantitative yield
Supports efficient compound supply
Class-level synthesis; verify yield for scale-up
thiosemicarbazide synthesis isothiocyanate heterocyclic building block

Commercial Purity: Consistent High Purity for Direct Use

4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide is commercially supplied with a minimum purity specification of 95% (AKSci Cat. 8736DH) or 98% (Leyan Product No. 1833390) , indicating consistent bulk quality across independent vendors. This contrasts with many custom-synthesized 4-arylthiosemicarbazide derivatives, which lack established purity benchmarks and often require in-house purification prior to biological assay or further synthetic elaboration. The compound's molecular identity is additionally supported by a resolved crystal structure and defined physicochemical descriptors [1].

Commercial Purity
Specification review
95–98% purity across vendors; crystal structure validated
Supports procurement for direct assay use
Vendor specification; independent QC recommended
chemical procurement purity specification quality control

Validated Applications of 4-(2-Bromo-4,6-dimethylphenyl)thiosemicarbazide


Epigenetic Probe Development: BRD4 Bromodomain Binding

This compound serves as a defined chemical probe for BRD4 bromodomain 1 interaction studies, with a measured Kd of 1.91 μM by ITC [1]. The weak but detectable binding affinity enables competitive displacement assays and molecular docking validation without the confounding cytotoxicity or off-target effects associated with high-affinity BRD4 inhibitors. Its negligible activity against GroEL chaperonin (IC50 > 100 μM) [2] further supports its use in orthogonal target validation experiments where chaperonin interference must be excluded.

Heterocyclic Library Synthesis: Precursor to Thiadiazoles and Triazoles

As a 4-arylthiosemicarbazide bearing a 2-bromo-4,6-dimethylphenyl substituent, this compound is an established precursor for cyclocondensation reactions yielding 1,3,4-thiadiazole and 1,2,4-triazole derivatives [3]. The bromo substituent provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on the heterocyclic products. The single-step, high-yield synthesis [4] ensures adequate supply for multi-gram library production.

Solid-State Supramolecular Chemistry: Hydrogen-Bonded Network Studies

The compound's unique N–H···S hydrogen-bonded infinite chain architecture parallel to the [010] axes, as determined by single-crystal X-ray diffractometry (R = 0.050 with 2126 reflections) [5], makes it a valuable model system for studying directional hydrogen-bonding motifs in thiosemicarbazide crystals. This structural feature may influence dissolution kinetics and formulation stability in solid-state pharmaceutical development.

Target Selectivity Profiling: Excluding Chaperonin Interference

With confirmed inactivity against the GroEL/GroES chaperonin system (IC50 > 100 μM) [2], this compound can be employed as a negative control in bacterial chaperonin inhibition assays or as a starting scaffold for medicinal chemistry optimization aimed at improving potency while maintaining target selectivity. Its established purity (95–98%) ensures consistent assay performance across replicate experiments.

Application
Selection Property
Validation Focus
BRD4 bromodomain binding studies
Moderate binding affinity context
Competitive displacement assay design
Heterocyclic library synthesis
Bromo-aryl handle for cross-coupling
Cyclocondensation and coupling reactivity
Solid-state hydrogen-bonded network studies
Unique chain architecture
Dissolution kinetics context
Target selectivity profiling (BRD4 vs. chaperonin)
Low chaperonin interference context
Negative control in GroEL assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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